![molecular formula C15H14N4OS2 B5616789 2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5616789.png)
2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-1,3-thiazol-2-ylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the alkylation of potassium salts by N-hetaryl-2-chloroacetamides and aminolysis of activated acids with N,N’-carbonyldiimidazole (CDI). These methods provide a pathway to obtain novel compounds with thiazole and thiadiazole fragments, which are crucial for their biological activity. For example, substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole fragments have been synthesized and evaluated for their cytotoxicity and anticancer activity, demonstrating considerable biological effectiveness (Kovalenko et al., 2012).
Molecular Structure Analysis
The molecular structure of these compounds is confirmed through various analytical techniques, including IR, 1H NMR, MS, and EI-MS analyses. These techniques ensure the accurate identification of the synthesized compounds, allowing for a detailed understanding of their molecular framework and contributing to the study of their biological properties.
Chemical Reactions and Properties
Chemical reactions involving these compounds include cyclization, condensation, and reactions with various chemical reagents leading to the formation of heterocyclic derivatives. The diversity of synthesized products is achieved through reactions that involve regioselective attack and/or cyclization by the cyanoacetamido moiety, showcasing the compound's versatility in chemical transformations (Shams et al., 2010).
properties
IUPAC Name |
2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c16-8-11-7-10-3-1-2-4-12(10)18-14(11)22-9-13(20)19-15-17-5-6-21-15/h5-7H,1-4,9H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEAHADSKXXUKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
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